Welcome to the BenchChem Online Store!
molecular formula C13H15NO B8386215 1-Isopropyl-5-hydroxymethylisoquinoline

1-Isopropyl-5-hydroxymethylisoquinoline

Cat. No. B8386215
M. Wt: 201.26 g/mol
InChI Key: NWSGQAXKHAXMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04337256

Procedure details

1-iso-Propyl-5-aminomethylisoquinoline (8.7 g) was dissolved in 20 ml of acetic acid and 20 ml of water, and with ice cooling, 9 g of sodium nitrite was added. The mixture was stirred for 30 minutes. Then, 30 ml of a 10 N aqueous solution of sodium hydroxide was added, and the mixture was heated for 1 hour. The product was extracted with ethyl acetate, washed in water, and dried, followed by distilling off the solvent. Recrystallization of the residue from methylene chloride/n-hexane afforded 7.1 g of 1-isopropyl-5-hydroxymethylisoquinoline as colorless needles having a melting point of 119.9° to 120.9° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:13]2[C:8](=[C:9]([CH2:14]N)[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2].N([O-])=[O:17].[Na+].[OH-].[Na+]>C(O)(=O)C.O>[CH:1]([C:4]1[C:13]2[C:8](=[C:9]([CH2:14][OH:17])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C)(C)C1=NC=CC2=C(C=CC=C12)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from methylene chloride/n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=NC=CC2=C(C=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.